5-[(Piperazin-1-yl)methyl]pyrimidine
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Overview
Description
5-[(Piperazin-1-yl)methyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Piperazin-1-yl)methyl]pyrimidine typically involves the reaction of a pyrimidine derivative with piperazine. One common method includes the use of a pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with piperazine under basic conditions. The reaction is often carried out in a solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(Piperazin-1-yl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-[(Piperazin-1-yl)methyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Piperazin-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
5-[(Piperazin-1-yl)methyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-(piperazin-1-ylmethyl)pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-3-13(4-2-10-1)7-9-5-11-8-12-6-9/h5-6,8,10H,1-4,7H2 |
InChI Key |
OWSLFSNKXDONPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CN=C2 |
Origin of Product |
United States |
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